2-Chloro-1-(3,4-dihydroisoquinolin-2(1H)-yl)-2,2-difluoroethanone
Description
2-Chloro-1-(3,4-dihydroisoquinolin-2(1H)-yl)-2,2-difluoroethanone is a fluorinated and chlorinated ethanone derivative featuring a 3,4-dihydroisoquinoline scaffold. Its structural uniqueness arises from the combination of chloro and difluoro substituents on the ethanone moiety, which may enhance electron-withdrawing effects and influence binding interactions in biological systems.
Properties
IUPAC Name |
2-chloro-1-(3,4-dihydro-1H-isoquinolin-2-yl)-2,2-difluoroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF2NO/c12-11(13,14)10(16)15-6-5-8-3-1-2-4-9(8)7-15/h1-4H,5-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECVHGUVQKWSGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C(F)(F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3,4-dihydroisoquinolin-2(1H)-yl)-2,2-difluoroethanone typically involves the reaction of 3,4-dihydroisoquinoline derivatives with chloro and difluoro reagents. One common method involves the use of polyphosphoric acid (PPA) as a catalyst to facilitate the reaction between 3,4-dihydroisoquinoline and aliphatic nitro compounds . The reaction conditions often require controlled temperatures and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(3,4-dihydroisoquinolin-2(1H)-yl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The chloro and difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired products.
Major Products Formed
Scientific Research Applications
2-Chloro-1-(3,4-dihydroisoquinolin-2(1H)-yl)-2,2-difluoroethanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(3,4-dihydroisoquinolin-2(1H)-yl)-2,2-difluoroethanone involves its interaction with specific molecular targets and pathways. The compound may disrupt biological membrane systems, leading to various physiological and biochemical effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The 3,4-dihydroisoquinoline core is a common feature in several analogs, but substituents on the ethanone group and aromatic rings dictate functional differences:
Key Observations :
Physicochemical Properties
Critical parameters such as logP, molecular weight, and polar surface area (PSA) influence bioavailability and target engagement:
Analysis :
Insights :
- Substitution patterns influence dual binding to BChE’s catalytic active site (CAS) and peripheral anionic site (PAS). The target’s difluoro group may mimic the pyrrolidinyl group in Compound 9 for PAS interaction .
- Anti-Aβ aggregation is linked to aromatic stacking and hydrogen bonding, which the target’s halogenated ethanone moiety could facilitate .
Challenges :
- High-yield methods (e.g., BOPCl catalysis in ) are transferable to the target compound’s synthesis.
Biological Activity
2-Chloro-1-(3,4-dihydroisoquinolin-2(1H)-yl)-2,2-difluoroethanone is a synthetic organic compound classified as a chloro ketone. It has gained attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H10ClF2N
- CAS Number : 478258-78-5
Synthesis
The synthesis of this compound generally involves the reaction of 3,4-dihydroisoquinoline with a chlorinated difluoroethanone derivative. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution reactions.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. For example, studies have evaluated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokine production and reduce inflammation markers in vitro. For instance, related compounds demonstrated significant reductions in lipopolysaccharide (LPS)-induced inflammation in macrophages.
Table 2: Anti-inflammatory Activity of Related Compounds
| Compound Name | Inflammation Model | Effect Observed | Reference |
|---|---|---|---|
| 2-Chloro-1-(...) | LPS-stimulated macrophages | Reduced TNF-alpha levels | |
| Compound D | Ovalbumin-induced asthma model | Decreased eosinophil activity | |
| Compound E | Carrageenan-induced paw edema | Reduced swelling |
Cytotoxicity Studies
In addition to its antimicrobial and anti-inflammatory activities, the cytotoxic profile of this compound has been assessed against various cancer cell lines. Preliminary findings indicate that it may exhibit selective cytotoxicity towards certain cancer cells while sparing normal cells.
Table 3: Cytotoxicity Profile
The mechanism of action for this compound is believed to involve interactions with specific biological targets such as enzymes or receptors involved in inflammation and cell proliferation. Further research is necessary to elucidate the precise molecular pathways affected by this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
